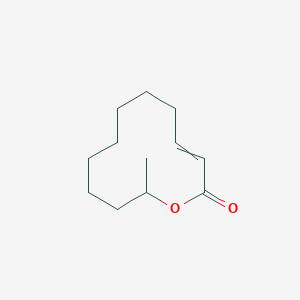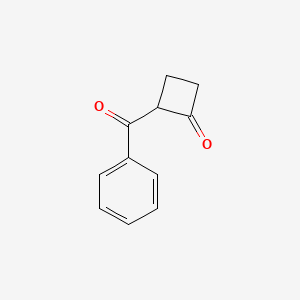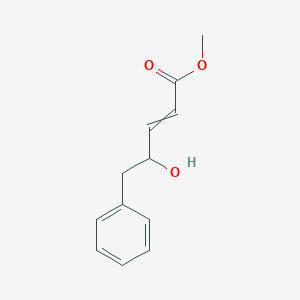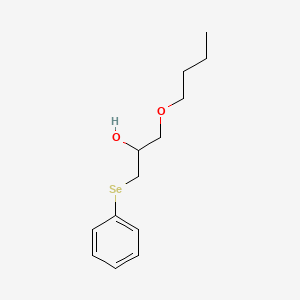silane CAS No. 83662-45-7](/img/structure/B14409949.png)
[(1-Chlorocyclopropyl)ethynyl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chlorocyclopropyl)ethynylsilane is an organosilicon compound with the molecular formula C8H13ClSi. This compound is characterized by the presence of a chlorocyclopropyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. Organosilicon compounds like this one are of significant interest in organic chemistry due to their unique reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocyclopropyl)ethynylsilane typically involves the reaction of 1-chlorocyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (1-Chlorocyclopropyl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques like gas chromatography to ensure the purity and yield of the product.
化学反应分析
Types of Reactions
(1-Chlorocyclopropyl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles such as amines or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Cross-Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to generate a terminal alkyne, which can then undergo cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Addition Reactions: Reagents like bromine (Br2) or hydrogen chloride (HCl) are used.
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropyl derivatives.
Addition Reactions: Products include dihaloalkenes or haloalkanes.
Cross-Coupling Reactions: Products include various aryl or vinyl alkynes.
科学研究应用
(1-Chlorocyclopropyl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of (1-Chlorocyclopropyl)ethynylsilane involves its interaction with various molecular targets. The ethynyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The chlorocyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
相似化合物的比较
(1-Chlorocyclopropyl)ethynylsilane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: This compound lacks the chlorocyclopropyl group and is primarily used in cross-coupling reactions.
Trimethylsilylacetylene: Similar to ethynyltrimethylsilane but with different reactivity due to the absence of the chlorocyclopropyl group.
Chlorocyclopropylacetylene: This compound lacks the trimethylsilyl group and has different reactivity and applications.
The uniqueness of (1-Chlorocyclopropyl)ethynylsilane lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
83662-45-7 |
|---|---|
分子式 |
C8H13ClSi |
分子量 |
172.72 g/mol |
IUPAC 名称 |
2-(1-chlorocyclopropyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C8H13ClSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3 |
InChI 键 |
WXRSBTACIDFDPZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1(CC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


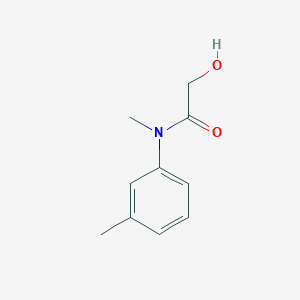

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
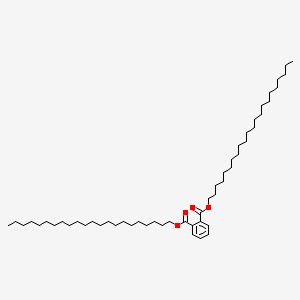
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
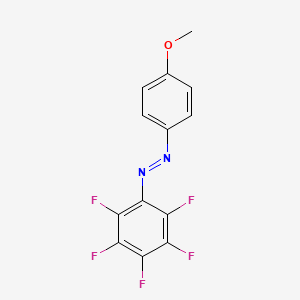
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)

